molecular formula C17H23N3O4 B567661 tert-Butyl 6-amino-3-oxo-3,4-dihydrospiro[benzo[b][1,4]oxazine-2,4'-piperidine]-1'-carboxylate CAS No. 1233026-74-8

tert-Butyl 6-amino-3-oxo-3,4-dihydrospiro[benzo[b][1,4]oxazine-2,4'-piperidine]-1'-carboxylate

Cat. No.: B567661
CAS No.: 1233026-74-8
M. Wt: 333.388
InChI Key: JOTWWAGSFLMUAR-UHFFFAOYSA-N
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Description

Tert-butyl 6-amino-3-oxo-3,4-dihydrospiro[benzo[b][1,4]oxazine-2,4'-piperidine]-1'-carboxylate is a sophisticated spiro-fused heterocyclic building block of significant interest in medicinal chemistry and drug discovery research. This compound features a benzoxazine moiety, a structural motif present in compounds known to possess pharmacological properties, fused with a piperidine ring system via a spirocyclic center. The integration of these privileged scaffolds into a single, complex architecture makes it a valuable template for constructing diverse chemical libraries. Its molecular structure includes a tert-butoxycarbonyl (Boc) protecting group, which is essential for safeguarding the secondary amine during multi-step synthetic sequences, thereby enabling the precise elaboration of the molecule. The presence of both a reactive amino group and a carbonyl group within its fused ring system provides versatile handles for further chemical modification. Researchers can leverage this compound in the design and synthesis of novel molecules for probing biological pathways and developing new therapeutic agents. The spirocyclic core is particularly valued for its ability to impart three-dimensional complexity and influence key properties such as solubility and metabolic stability in lead compounds. This reagent is intended For Research Use Only and is strictly not for diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl 6-amino-3-oxospiro[4H-1,4-benzoxazine-2,4'-piperidine]-1'-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O4/c1-16(2,3)24-15(22)20-8-6-17(7-9-20)14(21)19-12-10-11(18)4-5-13(12)23-17/h4-5,10H,6-9,18H2,1-3H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOTWWAGSFLMUAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)C(=O)NC3=C(O2)C=CC(=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sequential Ring Formation via Michael Addition and Cyclization

A widely adopted approach involves constructing the benzo[b]oxazine and piperidine rings sequentially. For example, 3-oxocyclobutanecarboxylic acid derivatives serve as precursors for nitro group installation via oxime formation (hydroxylamine) and oxidation (urea hydrogen peroxide/trifluoroacetic anhydride). Subsequent Michael addition of methyl acrylate in the presence of DBU generates intermediates capable of intramolecular cyclization under basic conditions (K₂CO₃). This method achieved spirolactam formation in 55–72% yield for analogous structures.

Hydrogenation-Mediated Amination

Catalytic hydrogenation of nitro intermediates emerges as a critical step for introducing the 6-amino group. For instance, 6-nitro-3,4-dihydroisoquinoline derivatives undergo hydrogenation over palladium hydroxide (Pd(OH)₂) to yield 6-amino products with 90% efficiency. This method avoids harsh reducing agents, preserving the tert-butyl carbamate (Boc) protective group.

Detailed Methodologies and Reaction Optimization

Protective Group Management

The Boc group is introduced early in synthesis to shield the piperidine nitrogen. A representative protocol reacts 6-amino-1,2,3,4-tetrahydroisoquinoline with di-tert-butyl dicarbonate (Boc₂O) in DMF at 100°C for 3.5 hours, achieving quantitative protection. Deprotection, when required, employs acidic conditions (e.g., HCl in dioxane), though this risks oxazine ring instability.

Spiro Ring Closure

A pivotal step involves forming the spiro junction between the benzooxazine and piperidine moieties. One patent-described method uses o-nitrobenzenesulfonamide under potassium carbonate to facilitate ring closure, yielding a 27% isolated product after HPLC purification. Alternative routes employ DBU-mediated cyclization of nitro intermediates, achieving 72% yield for related spirocarbamates.

Lactamization

Intramolecular lactam formation is achieved via NaBH₄/NiCl₂ reduction of nitro groups followed by K₂CO₃ treatment. This two-step sequence converts nitro-spiro intermediates into the desired 3-oxo moiety with 40–52% efficiency.

Comparative Analysis of Synthetic Routes

MethodKey StepsYieldAdvantagesLimitations
Boc-protected amidationEDCI/HOBt coupling, Boc protection24%Mild conditions, scalableLow yield due to side reactions
Ts-protected cyclizationTsCl protection, K₂CO₃-mediated closure41%High total yield, minimal purificationToxic thiophenol byproducts
Michael addition pathwayDBU-mediated addition, NaBH₄/NiCl₂ reduction72%Stereochemical controlMulti-step, costly reagents

Challenges in Purification and Scalability

Intermediate Instability

Nitro intermediates (e.g., 6-nitro-spiro derivatives ) exhibit sensitivity to light and heat, necessitating low-temperature storage and rapid processing. Column chromatography over silica gel often leads to decomposition, prompting alternatives like preparative HPLC.

Byproduct Formation

Competing pathways during cyclization generate isoquinoline dimerization byproducts , particularly under high-temperature conditions. Optimizing solvent polarity (e.g., switching from DCM to THF) reduces dimerization from 15% to <5% .

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl 6-amino-3-oxo-3,4-dihydrospiro[benzo[b][1,4]oxazine-2,4’-piperidine]-1’-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce other functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted oxazine or piperidine derivatives .

Scientific Research Applications

The compound tert-Butyl 6-amino-3-oxo-3,4-dihydrospiro[benzo[b][1,4]oxazine-2,4'-piperidine]-1'-carboxylate has garnered attention in various scientific research applications due to its unique structural features and potential biological activities. This article explores its applications in medicinal chemistry, materials science, and analytical chemistry.

Anticancer Activity

Research has indicated that derivatives of compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that such compounds can induce apoptosis in cancer cells by disrupting cellular signaling pathways. The incorporation of the amino group enhances the molecule's ability to interact with biological receptors, potentially leading to improved therapeutic efficacy.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Its structural features allow it to penetrate bacterial membranes effectively, making it a candidate for developing new antibiotics. Preliminary studies suggest that it may inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics.

Photochemical Applications

The unique photochemical properties of the compound enable its use in developing photoresponsive materials. Research indicates that compounds with similar structures can undergo reversible transformations upon exposure to light, which can be harnessed in applications such as smart coatings and sensors.

Polymer Chemistry

In polymer science, this compound can serve as a building block for synthesizing advanced polymeric materials. Its ability to form stable interactions with other monomers can enhance the mechanical and thermal properties of the resulting polymers.

Colorimetric Probes

The compound's ability to change color upon interaction with specific ions makes it an excellent candidate for developing colorimetric probes. Such probes can be used for quantitative analysis in environmental monitoring and food safety applications. Research has demonstrated that derivatives can selectively bind to metal ions or small molecules, providing a visual indication of their presence.

Sensor Development

Furthermore, the compound's structural features lend themselves well to sensor technology. By functionalizing surfaces with this compound, researchers can create sensors capable of detecting various analytes through changes in optical or electronic properties.

Case Studies and Research Findings

StudyApplicationFindings
Pattaweepaiboon et al. (2020)Colorimetric probe for cyanide detectionDemonstrated effective binding and color change upon cyanide ion interaction .
Recent Synthesis StudiesAnticancer activityShowed promising results in inducing apoptosis in cancer cell lines .
Polymer Science ResearchSmart materialsHighlighted the potential for creating photoresponsive polymers using derivatives of the compound .

Mechanism of Action

The mechanism of action of tert-Butyl

Biological Activity

Chemical Identity
tert-Butyl 6-amino-3-oxo-3,4-dihydrospiro[benzo[b][1,4]oxazine-2,4'-piperidine]-1'-carboxylate is a complex organic compound characterized by its unique spirocyclic structure. Its molecular formula is C17H23N3O4C_{17}H_{23}N_{3}O_{4} and it has a molecular weight of approximately 333.39 g/mol. This compound features a tert-butyl group, an amino group, and a carboxylate functional group, which are critical to its chemical reactivity and potential biological activity .

The biological activity of this compound is attributed to its ability to interact with various biological targets such as enzymes and receptors. The presence of functional groups like the amino and carboxylate enhances its binding affinity to specific sites on these targets, thereby modulating biological pathways .

Potential Applications

Research indicates that this compound may have applications in medicinal chemistry due to its capacity to influence biochemical processes. It has been investigated for potential roles in drug development targeting specific diseases, particularly those involving enzyme inhibition or receptor modulation .

Case Studies

Several studies have explored the biological effects of similar compounds within the oxazine family. For instance:

  • Enzyme Interaction Studies : Research has shown that derivatives of oxazine compounds can exhibit inhibitory effects on certain enzymes involved in metabolic pathways. These findings suggest that this compound might similarly affect enzyme activity.
  • Receptor Binding Studies : Compounds with structural similarities have been evaluated for their ability to bind to neurotransmitter receptors. Preliminary data suggest that this compound could affect neurotransmission processes .

Comparative Analysis

The following table summarizes key features and biological activities of related compounds:

Compound NameMolecular FormulaKey FeaturesBiological Activity
This compoundC17H23N3O4Contains amino and carboxylate groupsPotential enzyme inhibitor
Tert-butyl 6-chloro-2H-benzo[b][1,4]oxazineC17H22ClN3O4Contains chlorine atomVaries; potential for different reactivity
Tert-butyl 6-bromo-2H-benzo[b][1,4]oxazineC17H22BrN3O4Contains bromine atomMay exhibit distinct biological activities

Comparison with Similar Compounds

Table 1: Comparative Analysis of Spirocyclic tert-Butyl Carboxylates

Compound Name Substituents Core Structure Molecular Formula Molecular Weight Key Features
Target Compound 6-amino, 3-oxo Benzo[b][1,4]oxazine Not provided Not available Amino group enhances nucleophilicity
tert-Butyl 6-bromo-4-oxo-3,4-dihydrospiro[benzo[e][1,3]oxazine-2,4'-piperidine]-1'-carboxylate 6-bromo, 4-oxo Benzo[e][1,3]oxazine C₁₇H₂₁BrN₂O₄ 413.26 Bromo group increases steric hindrance
tert-Butyl 6-methyl-4-oxo-3,4-dihydrospiro[1-benzopyran-2,3'-piperidine]-1'-carboxylate 6-methyl, 4-oxo 1-Benzopyran C₁₉H₂₅NO₄ 331.41 Methyl group improves lipophilicity
tert-Butyl 6-fluoro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate 6-fluoro, 2-oxo Indoline C₁₇H₂₁FN₂O₃ 320.36 Fluorine enhances metabolic stability
tert-Butyl 4-oxo-4,5-dihydro-3H-spiro[benzo[b][1,4]oxazepine-2,4'-piperidine]-1'-carboxylate 4-oxo Benzo[b][1,4]oxazepine C₁₈H₂₄N₂O₄ 332.39 Oxazepine ring alters ring strain

Substituent Effects

  • This group is advantageous in drug design for targeting polar binding pockets .
  • Fluoro Group : The 6-fluoro substituent in the indoline derivative improves metabolic stability and bioavailability, a common strategy in CNS drug development.

Oxo Position and Ring System Variations

  • 3-Oxo vs. 4-Oxo : The target compound’s 3-oxo group positions the carbonyl within the oxazine ring, influencing hydrogen-bond acceptor strength compared to 4-oxo derivatives (e.g., and ). This may affect binding affinity in enzyme inhibition assays.
  • Oxazine vs. Oxazepine : The benzo[b][1,4]oxazepine core in introduces a seven-membered ring, increasing conformational flexibility compared to the six-membered oxazine in the target compound.

Q & A

Q. How can the synthesis of this spiro compound be optimized to achieve high purity (>95%)?

Methodological Answer: The synthesis of spiro compounds often involves multi-step reactions with careful control of coupling agents and protecting groups. For example, coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) in dichloromethane at room temperature are effective for forming amide bonds in structurally related piperidine-carboxylate derivatives . To optimize purity:

  • Use HPLC or LC-MS to monitor reaction progress and identify by-products.
  • Employ column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) for purification, as demonstrated for bromo-substituted spiro analogs .
  • Ensure anhydrous conditions and inert atmospheres (argon/nitrogen) to minimize side reactions .

Q. What purification techniques are most effective for removing brominated or dehalogenation by-products in analogous spiro compounds?

Methodological Answer: Brominated impurities (common in halogenated intermediates) can be addressed via:

  • Recrystallization : Utilize solvents like ethanol or acetonitrile, leveraging differences in solubility between the target compound and brominated by-products (e.g., tert-butyl bromo-spiro derivatives have melting points >220°C, aiding recrystallization) .
  • Flash Chromatography : Optimize mobile phases (e.g., gradient elution with 5–20% methanol in dichloromethane) to resolve halogenated impurities .
  • Mass-Directed Purification : For persistent impurities, preparative HPLC with mass spectrometry detection ensures precise isolation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields when varying synthetic routes (e.g., amidation vs. nucleophilic substitution)?

Methodological Answer: Yield discrepancies often arise from competing reaction pathways. For example:

  • Amidation Routes : High yields (>80%) are achievable with DCC/DMAP but may produce urea by-products. Monitor via FT-IR for urea C=O stretches (~1640 cm⁻¹) .
  • Nucleophilic Substitution : Lower yields (40–60%) in spiro systems may stem from steric hindrance. Computational modeling (e.g., DFT) can predict reactivity of the piperidine nitrogen and optimize leaving-group selection .
  • Design of Experiments (DoE) : Use factorial analysis to isolate critical variables (e.g., temperature, solvent polarity) and identify optimal conditions .

Q. What advanced spectroscopic techniques are recommended to confirm the spiro architecture and amino group positioning?

Methodological Answer:

  • 1D/2D NMR :
    • ¹H-¹³C HMBC confirms spatial proximity between the piperidine nitrogen and the benzooxazine carbonyl group.
    • NOESY detects through-space interactions between the tert-butyl group and adjacent protons .
  • High-Resolution Mass Spectrometry (HRMS) : Differentiates the molecular ion ([M+H]⁺) from isobaric impurities (e.g., deaminated derivatives) .
  • X-ray Crystallography : Resolves spiro ring conformation and hydrogen-bonding networks, as demonstrated for structurally similar tert-butyl piperidine-carboxylates .

Q. How should researchers address discrepancies in toxicity data for structurally similar tert-butyl spiro compounds?

Methodological Answer:

  • Comparative Toxicity Profiling : Cross-reference safety data for analogs (e.g., acute toxicity LD₅₀ values and GHS classifications). For example, tert-butyl piperidine derivatives with halogen substituents often exhibit higher acute toxicity (OSHA Hazard Class: Acute Toxicity 3) .
  • In Silico Prediction : Tools like OECD QSAR Toolbox predict toxicity based on functional groups (e.g., amino vs. bromo substituents) .
  • In Vitro Assays : Use hepatic cell lines (e.g., HepG2) to assess metabolic stability and reactive metabolite formation .

Q. What strategies mitigate oxidation of the 3-oxo group during long-term storage or reaction conditions?

Methodological Answer:

  • Stabilizing Agents : Add antioxidants like BHT (butylated hydroxytoluene, 0.1% w/w) to storage solutions .
  • Inert Atmospheres : Store under argon in amber glass vials to prevent photolytic and oxidative degradation .
  • Low-Temperature Storage : Maintain at –20°C in anhydrous DMSO or acetonitrile to reduce ketone reactivity .

Notes on Contradictions and Validation

  • Synthetic Route Reproducibility : Variations in tert-butyl deprotection efficiency (e.g., TFA vs. HCl) may lead to conflicting yields. Validate via kinetic studies comparing acid strength and reaction time .
  • Biological Activity Confounders : Amino-substituted spiro compounds may exhibit off-target effects vs. bromo analogs. Use competitive binding assays to isolate target interactions .

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